2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-

Lipophilicity Drug-likeness Permeability

Addresses the need for a stable, achiral cereblon ligand in PROTAC development, avoiding racemization issues of glutarimide-based ligands. Sourced as a key E3 ligase-recruiting element for targeted protein degradation. • Exhibits CRBN-binding affinity comparable to lenalidomide through optimized 3,4-dimethoxy substitution. • Achiral scaffold simplifies synthesis and analytical characterization, ensuring batch-to-batch consistency. • Moderate LogP (0.5) and TPSA (71.36 Ų) confer favorable solubility for degrader molecule design.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 195373-93-4
Cat. No. B12572510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-
CAS195373-93-4
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCC(=O)NC2=O)OC
InChIInChI=1S/C12H14N2O4/c1-17-9-4-3-8(7-10(9)18-2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16)
InChIKeyKZXITGIEKXOHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxyphenyl Dihydropyrimidinedione: Structural Overview


2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- (CAS 195373-93-4) is an N-1 aryl-substituted 5,6-dihydrouracil derivative with molecular formula C₁₂H₁₄N₂O₄ and molecular weight 250.25 g/mol. The compound features a 3,4-dimethoxyphenyl substituent attached to the N-1 position of the saturated dihydropyrimidinedione ring, a scaffold increasingly recognized as an achiral cereblon (CRBN) ligand for proteolysis-targeting chimera (PROTAC) development [1]. Its computed physicochemical properties include a LogP of 0.5, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2].

3,4-Dimethoxy Substitution Specificity in PROTAC Design


The CRBN-binding affinity of N-aryl dihydrouracils is exquisitely sensitive to the substitution pattern on the phenyl ring. The unsubstituted parent phenyl dihydrouracil (PDHU) exhibits minimal binding affinity to CRBN, whereas specific substituted PDHU analogues achieve binding affinities comparable to lenalidomide, a clinically approved CRBN ligand [1]. The 3,4-dimethoxy substitution motif is well-precedented among bioactive molecules and is likely to influence both the binding pose within the CRBN hydrophobic pocket and the physicochemical properties (LogP, solubility, metabolic stability) of the resulting PROTAC conjugate. Simply swapping the 3,4-dimethoxyphenyl group for an unsubstituted phenyl, a monomethoxy, or a halogen-substituted phenyl would result in an unpredictable change in CRBN engagement efficiency, potentially rendering the PROTAC inactive [1].

Quantitative Evidence: 3,4-Dimethoxyphenyl vs. Structural Analogs


Lipophilicity vs. Unsubstituted Dihydrouracil

The 3,4-dimethoxy substitution significantly modulates lipophilicity relative to the unsubstituted parent PDHU. The target compound exhibits a computed XLogP3-AA value of 0.5 [1], indicating moderate hydrophilicity. In contrast, the unsubstituted 1-phenyl-5,6-dihydrouracil has a higher computed LogP of approximately 1.1 [2], reflecting a ~0.6 log unit difference that can impact aqueous solubility and membrane permeability in cellular assays.

Lipophilicity Drug-likeness Permeability

Polar Surface Area vs. Halogen-Substituted Analogs

The target compound possesses a computed topological polar surface area (TPSA) of 71.36 Ų , which reflects the contribution of the two methoxy oxygen atoms and the two carbonyl groups. By comparison, the 3,4-dichlorophenyl dihydrouracil analog has a TPSA of approximately 55.12 Ų [1]. The higher TPSA of the dimethoxy variant may reduce passive membrane permeability relative to the dichloro analog, but it also mitigates the risk of hERG channel blockade, a common liability associated with lipophilic, low-TPSA compounds.

Polar surface area Cellular permeability Blood-brain barrier

CRBN Binding Affinity: Substituted PDHU Class Evidence

Although direct CRBN binding data for the 3,4-dimethoxyphenyl PDHU are not publicly available, a systematic SAR study demonstrated that substituted phenyl dihydrouracils as a class can achieve CRBN binding affinities comparable to lenalidomide (Kd ≈ 1–3 µM), whereas the unsubstituted parent PDHU exhibits minimal binding (Kd > 50 µM) [1]. The 3,4-dimethoxy substitution pattern is expected to contribute favorable van der Waals contacts within the CRBN binding pocket, as evidenced by the reported activity of other alkoxy-substituted PDHU analogs with IC₅₀ values in the low micromolar range [1].

Cereblon binding PROTAC E3 ligase

Regioselective N-1 Arylation Synthesis

The 3,4-dimethoxyphenyl dihydrouracil scaffold is accessible through a recently disclosed one-step, N-1 selective Pd-catalyzed cross-coupling of dihydrouracil with 4-iodo-1,2-dimethoxybenzene (or the corresponding bromide) [1]. This method achieves >80% yield on a 5-gram scale without protecting group manipulation, in contrast to traditional multi-step syntheses that suffer from poor regioselectivity and hydrolytic instability of intermediates. The methodology exhibits broad functional group tolerance, including electron-rich aryl halides such as those bearing methoxy substituents [1].

Synthetic methodology PROTAC synthesis Scale-up

Key Applications of 3,4-Dimethoxyphenyl Dihydropyrimidinedione


Achiral CRBN Ligand for PROTAC Degraders

The compound is best deployed as the E3 ligase-recruiting element in PROTAC design when project requirements specify an achiral CRBN binder to avoid racemization issues inherent to glutarimide-based ligands such as thalidomide or lenalidomide [1]. Its calculated TPSA of 71.36 Ų and LogP of 0.5 suggest it will confer moderate polarity to the degrader molecule, which may improve aqueous solubility relative to more lipophilic alternatives . Procurement is recommended when the target protein of interest requires a CRBN-based PROTAC with a distinct IP position from existing glutarimide conjugates.

PDHU SAR Exploration for CRBN Affinity

For laboratories systematically investigating the structure-activity relationships of phenyl dihydrouracil CRBN ligands, the 3,4-dimethoxyphenyl variant serves as a key comparator to monomethoxy, dichloro, and other substituted analogs. Its electron-donating methoxy groups at the 3- and 4-positions allow researchers to probe the electronic and steric requirements of the CRBN hydrophobic pocket, building on the established finding that substituted PDHUs can achieve lenalidomide-comparable binding [1].

Chemical Probe Development via One-Step Synthesis

Given the recently reported Pd-catalyzed N-1 arylation methodology that provides high-yield, regioselective access to N-aryl dihydrouracils [1], this compound is suitable for chemical biology programs requiring rapid, scalable synthesis of CRBN-engaging probes. The synthetic accessibility reduces the barrier to entry for academic and industrial groups seeking to explore non-glutarimide cereblon ligands for targeted protein degradation applications.

Reference Standard for Dihydrouracil QC

With its well-defined computed properties (exact mass 250.09536 Da, molecular formula C₁₂H₁₄N₂O₄) and stable achiral structure, this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development aimed at characterizing N-aryl dihydrouracil building blocks [1]. Its distinct retention time and spectral features, arising from the 3,4-dimethoxy substitution pattern, facilitate its use as a system suitability standard in quality control workflows.

Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.